

## Physical and chemical properties of Tiliroside

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Compound of Interest		
Compound Name:	Tiliroside	
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## **Tiliroside: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tiliroside**, a glycosidic flavonoid found in numerous plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **tiliroside**, its biosynthesis and chemical synthesis, and detailed experimental protocols for its extraction, isolation, and analysis. Furthermore, this guide elucidates the molecular mechanisms underlying its potent anti-inflammatory, antioxidant, and anti-diabetic properties through detailed descriptions and diagrams of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

## **Physical and Chemical Properties**

**Tiliroside** is a kaempferol-3-O- $\beta$ -D-(6"-E-p-coumaroyl)-glucopyranoside. Its chemical structure consists of a flavonoid aglycone (kaempferol) linked to a glucose molecule, which is further esterified with a p-coumaric acid moiety.[1] This acylation is crucial for many of its biological activities.

### **Data Summary**

The following table summarizes the key physical and chemical properties of **tiliroside**.



Property	Value	References
IUPAC Name	[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate	[2]
Synonyms	Tribuloside, Trans-Tiliroside	[2]
CAS Number	20316-62-5	[2]
Molecular Formula	C30H26O13	[2]
Molecular Weight	594.52 g/mol	
Appearance	Yellow amorphous powder	_
Melting Point	257-260 °C	_
Solubility	Soluble in DMSO and DMF. Limited solubility in water.	
UV λmax	268, 317 nm (in Methanol)	_
Storage	Store at -20°C in a dry, dark place.	_

### **Spectral Data**

- ¹H-NMR (400 MHz, CDCl₃): The ¹H-NMR spectrum of **tiliroside** displays characteristic signals for the kaempferol, glucose, and p-coumaroyl moieties. Key signals include those for the aromatic protons of the flavonoid A and B rings, the anomeric proton of the glucose unit, and the vinyl protons of the p-coumaroyl group.
- ¹³C-NMR: The ¹³C-NMR spectrum shows resonances corresponding to the 30 carbon atoms of the **tiliroside** molecule. The signals for the carbonyl carbons of the flavonoid and the ester group, as well as the aromatic and glycosidic carbons, are key identifiers.

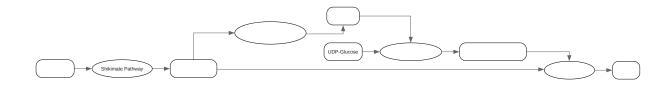


- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows the [M-H]<sup>-</sup> ion in negative mode.
- Infrared (IR) Spectroscopy: The IR spectrum of tiliroside exhibits characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic (C=C) bonds, and an ester (C=O) linkage.

# **Biosynthesis and Chemical Synthesis Biosynthesis**

The biosynthesis of **tiliroside** in plants is a multi-step process involving three main stages:

- Aglycone Formation: The kaempferol backbone is synthesized via the phenylpropanoid and flavonoid biosynthesis pathways, starting from phenylalanine.
- Glycosylation: The kaempferol molecule is glycosylated at the C-3 hydroxyl group with a glucose molecule, typically from UDP-glucose, to form astragalin (kaempferol-3-Oglucoside).
- Acylation: The final step involves the acylation of the 6"-hydroxyl group of the glucose moiety with p-coumaroyl-CoA.



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Biosynthesis of Tiliroside.

### **Chemical Synthesis**



The chemical synthesis of **tiliroside** can be achieved through a multi-step process. A common strategy involves the protection of the hydroxyl groups of kaempferol and glucose, followed by glycosidic bond formation and subsequent acylation. The synthesis of trans-**tiliroside** derivatives has been reported, providing a framework for the synthesis of the parent compound.

# **Experimental Protocols Extraction and Isolation**

**Tiliroside** can be extracted from various plant materials, such as the flowers of Tilia species or the fruits of Rosa species.

#### 3.1.1. Maceration with Stirring

- · Air-dry and powder the plant material.
- Macerate the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20.

### 3.1.2. Ultrasound-Assisted Extraction (UAE)

- Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol).
- Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) at a controlled temperature.
- Filter the extract and evaporate the solvent. This method often provides higher extraction yields in a shorter time compared to maceration.

### 3.1.3. Accelerated Solvent Extraction (ASE)

Pack the powdered plant material into an extraction cell.

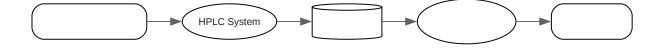


- Perform the extraction using an ASE system with a solvent such as 70% ethanol with 1% acetic acid at an elevated temperature and pressure.
- This technique is highly efficient and requires significantly less solvent and time.

# High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of **tiliroside** is typically performed using reverse-phase HPLC with UV detection.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 310 nm.
- Quantification: Based on a calibration curve constructed using a certified tiliroside standard.



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Workflow for HPLC Analysis of Tiliroside.

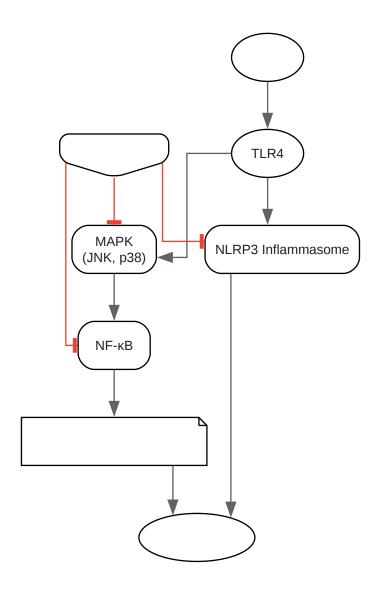
### **Biological Activities and Signaling Pathways**

**Tiliroside** exhibits a range of beneficial biological activities, primarily attributed to its antiinflammatory, antioxidant, and anti-diabetic effects.

### **Anti-inflammatory Activity**



**Tiliroside** exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), specifically JNK and p38, in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-6 (IL-6). Additionally, **tiliroside** can suppress the nuclear factor-kappa B (NF- $\kappa$ B) pathway by inhibiting the degradation of I $\kappa$ B $\alpha$ . More recent studies have also implicated its role in attenuating NLRP3 inflammasome activation.



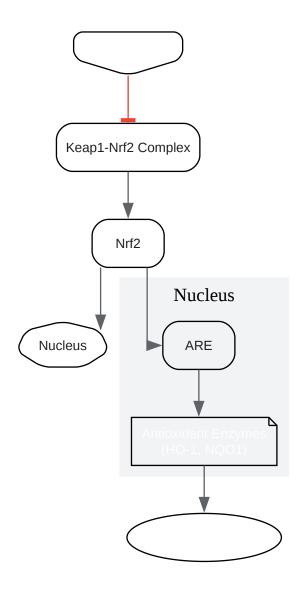
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Anti-inflammatory Signaling Pathway of **Tiliroside**.

### **Antioxidant Activity**



The antioxidant properties of **tiliroside** are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. **Tiliroside** promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).



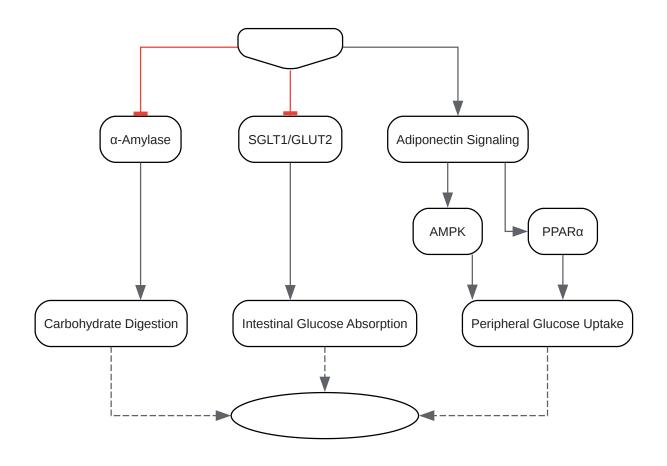
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Antioxidant Signaling Pathway of **Tiliroside**.

### **Anti-diabetic Activity**



**Tiliroside** has demonstrated significant anti-diabetic potential through multiple mechanisms. It can inhibit the activity of  $\alpha$ -amylase, an enzyme responsible for the breakdown of complex carbohydrates, thereby reducing postprandial hyperglycemia. Furthermore, it has been shown to inhibit glucose uptake in the intestine by targeting both the sodium-dependent glucose transporter 1 (SGLT1) and the glucose transporter 2 (GLUT2). In peripheral tissues, **tiliroside** can enhance insulin sensitivity and glucose uptake by activating the adiponectin signaling pathway, which involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ).



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Anti-diabetic Signaling Pathways of **Tiliroside**.

### Conclusion

**Tiliroside** is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and metabolic regulation,



makes it an attractive candidate for further research and development. This guide provides a solid foundation of its chemical, physical, and biological properties, along with practical experimental methodologies, to aid scientists and researchers in their exploration of this versatile flavonoid. Further studies are warranted to fully elucidate its clinical efficacy and safety profile for potential applications in human health.

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### References

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